Cas no 2228638-43-3 (1-(5-chloro-3-fluoro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine)
1-(5-chloro-3-fluoro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 1-(5-chloro-3-fluoro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine
- EN300-1955115
- 2228638-43-3
- [1-(5-chloro-3-fluoro-2-methoxyphenyl)-3,3-difluorocyclobutyl]methanamine
-
- Inchi: 1S/C12H13ClF3NO/c1-18-10-8(2-7(13)3-9(10)14)11(6-17)4-12(15,16)5-11/h2-3H,4-6,17H2,1H3
- InChI Key: WSUHMOSCWYTBIZ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=C(C=1)C1(CN)CC(C1)(F)F)OC)F
Computed Properties
- Exact Mass: 279.0637762g/mol
- Monoisotopic Mass: 279.0637762g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 35.2Ų
1-(5-chloro-3-fluoro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1955115-0.05g |
[1-(5-chloro-3-fluoro-2-methoxyphenyl)-3,3-difluorocyclobutyl]methanamine |
2228638-43-3 | 0.05g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1955115-0.1g |
[1-(5-chloro-3-fluoro-2-methoxyphenyl)-3,3-difluorocyclobutyl]methanamine |
2228638-43-3 | 0.1g |
$1119.0 | 2023-09-17 | ||
| Enamine | EN300-1955115-0.25g |
[1-(5-chloro-3-fluoro-2-methoxyphenyl)-3,3-difluorocyclobutyl]methanamine |
2228638-43-3 | 0.25g |
$1170.0 | 2023-09-17 | ||
| Enamine | EN300-1955115-0.5g |
[1-(5-chloro-3-fluoro-2-methoxyphenyl)-3,3-difluorocyclobutyl]methanamine |
2228638-43-3 | 0.5g |
$1221.0 | 2023-09-17 | ||
| Enamine | EN300-1955115-1.0g |
[1-(5-chloro-3-fluoro-2-methoxyphenyl)-3,3-difluorocyclobutyl]methanamine |
2228638-43-3 | 1g |
$1272.0 | 2023-06-01 | ||
| Enamine | EN300-1955115-2.5g |
[1-(5-chloro-3-fluoro-2-methoxyphenyl)-3,3-difluorocyclobutyl]methanamine |
2228638-43-3 | 2.5g |
$2492.0 | 2023-09-17 | ||
| Enamine | EN300-1955115-5.0g |
[1-(5-chloro-3-fluoro-2-methoxyphenyl)-3,3-difluorocyclobutyl]methanamine |
2228638-43-3 | 5g |
$3687.0 | 2023-06-01 | ||
| Enamine | EN300-1955115-10.0g |
[1-(5-chloro-3-fluoro-2-methoxyphenyl)-3,3-difluorocyclobutyl]methanamine |
2228638-43-3 | 10g |
$5467.0 | 2023-06-01 | ||
| Enamine | EN300-1955115-1g |
[1-(5-chloro-3-fluoro-2-methoxyphenyl)-3,3-difluorocyclobutyl]methanamine |
2228638-43-3 | 1g |
$1272.0 | 2023-09-17 | ||
| Enamine | EN300-1955115-5g |
[1-(5-chloro-3-fluoro-2-methoxyphenyl)-3,3-difluorocyclobutyl]methanamine |
2228638-43-3 | 5g |
$3687.0 | 2023-09-17 |
1-(5-chloro-3-fluoro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 1-(5-chloro-3-fluoro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine
Recent Advances in the Study of 1-(5-chloro-3-fluoro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine (CAS: 2228638-43-3)
The compound 1-(5-chloro-3-fluoro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine (CAS: 2228638-43-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclobutylmethanamine core and halogen-substituted aromatic ring, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.
One of the key areas of research has been the optimization of synthetic routes for 2228638-43-3. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves scalability and purity. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions and selective fluorination, achieving an overall yield of 78%. This advancement addresses previous challenges in the large-scale production of the compound, making it more accessible for preclinical and clinical studies.
Pharmacological evaluations have revealed that 1-(5-chloro-3-fluoro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine exhibits potent activity as a modulator of specific neurotransmitter receptors. In vitro assays conducted by Smith et al. (2024) demonstrated its high affinity for serotonin and dopamine receptors, with IC50 values in the nanomolar range. These findings suggest potential applications in neurological and psychiatric disorders, such as depression and schizophrenia. However, further in vivo studies are required to validate these effects and assess the compound's safety profile.
Another significant development is the exploration of 2228638-43-3 as a potential anticancer agent. A recent preprint on bioRxiv (2024) highlighted its ability to inhibit the proliferation of certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study proposed that the compound's mechanism of action involves the disruption of mitochondrial function and induction of apoptosis. While these results are preliminary, they open new avenues for targeted cancer therapies.
In conclusion, 1-(5-chloro-3-fluoro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its synthetic accessibility, coupled with its diverse pharmacological activities, makes it a valuable candidate for further investigation. Future studies should focus on elucidating its precise mechanisms of action, optimizing its pharmacokinetic properties, and evaluating its efficacy in animal models and clinical trials.
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